1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-tetrahydroquinazoline-2-spiro-3’-1H-indolin-2-one is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural resemblance to various natural products and pharmacologically active molecules .
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroquinazoline-2-spiro-3’-1H-indolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of isatoic anhydride with an appropriate amine to form a quinazoline intermediate. This intermediate then undergoes cyclization with an indole derivative under specific conditions to yield the target compound . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1,2,3,4-tetrahydroquinazoline-2-spiro-3’-1H-indolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various quinazoline and indole derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological research.
Medicine: Due to its structural similarity to certain pharmacologically active molecules, it is being investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinazoline-2-spiro-3’-1H-indolin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2,3,4-tetrahydroquinazoline-2-spiro-3’-1H-indolin-2-one can be compared with other similar compounds such as:
Quinazoline derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.
Indole derivatives: Indole-based compounds are known for their wide range of biological activities and structural diversity.
Spiro compounds: The spiro structure is a common feature in many biologically active molecules, contributing to their unique properties.
The uniqueness of 1,2,3,4-tetrahydroquinazoline-2-spiro-3’-1H-indolin-2-one lies in its combination of the quinazoline, indole, and spiro moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[1H-indole-3,2'-3,4-dihydro-1H-quinazoline]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-14-15(11-6-2-4-8-13(11)17-14)16-9-10-5-1-3-7-12(10)18-15/h1-8,16,18H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRCCUFXNLTYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC3(N1)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.